3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine
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Overview
Description
3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutyl ring and a butylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is carried out at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as hydroxide ions or amines replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines, and other nucleophilic reagents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant drug with a similar trifluoromethyl group attached to a phenyl ring.
Trifluoromethylphenylhydrazine: A compound used in the synthesis of various pharmaceuticals and agrochemicals.
Trifluoromethylated indenopyrazole:
Uniqueness
3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine is unique due to its combination of a cyclobutyl ring and a butylamine chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H22F3N |
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Molecular Weight |
285.35 g/mol |
IUPAC Name |
3-methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H22F3N/c1-11(2)10-14(20)15(8-3-9-15)12-4-6-13(7-5-12)16(17,18)19/h4-7,11,14H,3,8-10,20H2,1-2H3 |
InChI Key |
PDTMALVKRKATBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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